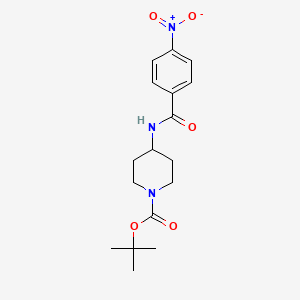

tert-Butyl 4-(4-nitrobenzamido)piperidine-1-carboxylate

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

tert-Butyl 4-(4-nitrobenzamido)piperidine-1-carboxylate is a chemical compound that belongs to the class of piperidine derivatives. It is characterized by the presence of a tert-butyl group, a nitrobenzamido group, and a piperidine ring. This compound is primarily used in scientific research and has various applications in chemistry, biology, and medicine.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of tert-Butyl 4-(4-nitrobenzamido)piperidine-1-carboxylate typically involves the reaction of tert-butyl 4-aminopiperidine-1-carboxylate with 4-nitrobenzoyl chloride. The reaction is carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is then stirred at room temperature for several hours to ensure complete conversion of the starting materials to the desired product .

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach involves scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions, such as temperature, pressure, and solvent choice, to maximize yield and purity. Additionally, industrial production may involve the use of continuous flow reactors to enhance efficiency and scalability.

Analyse Chemischer Reaktionen

Types of Reactions

tert-Butyl 4-(4-nitrobenzamido)piperidine-1-carboxylate can undergo various chemical reactions, including:

Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.

Substitution: The tert-butyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Reduction: Hydrogen gas and palladium catalyst.

Substitution: Nucleophiles such as amines or alcohols.

Hydrolysis: Acidic or basic aqueous solutions.

Major Products Formed

Reduction: 4-(4-aminobenzamido)piperidine-1-carboxylate.

Substitution: Various substituted piperidine derivatives.

Hydrolysis: 4-(4-nitrobenzamido)piperidine-1-carboxylic acid.

Wissenschaftliche Forschungsanwendungen

Targeted Protein Degradation

One of the most promising applications of tert-Butyl 4-(4-nitrobenzamido)piperidine-1-carboxylate is in the development of PROTACs (Proteolysis Targeting Chimeras). PROTACs are bifunctional molecules that recruit E3 ligases to target specific proteins for degradation. The compound serves as a semi-flexible linker, which is crucial for optimizing the three-dimensional orientation of the degrader and enhancing its drug-like properties .

Key Features:

- Linker Properties: The semi-flexible nature allows for better spatial arrangement in ternary complexes.

- Impact on Drug-Like Properties: Rigidity in the linker can improve the pharmacokinetic profile of PROTACs.

Anticancer Activity

Research indicates that derivatives containing piperidine structures exhibit significant anticancer properties. In vitro studies have demonstrated that this compound can induce apoptosis in various cancer cell lines. For instance, similar piperidine derivatives have shown cytotoxicity comparable to established chemotherapeutics like bleomycin.

Case Study:

A study evaluated the compound's efficacy against FaDu hypopharyngeal tumor cells, revealing dose-dependent cytotoxicity with an IC50 value indicating effective inhibition at nanomolar concentrations. This aligns with findings from other studies on related compounds, supporting its potential as an anticancer agent.

Immunomodulatory Effects

The compound also exhibits potential as an immunotherapeutic agent. Research has shown that piperidine derivatives can enhance immune responses by modulating pathways such as PD-1/PD-L1. In one study, the compound was able to significantly restore immune function in mouse splenocytes exposed to recombinant PD-L1 at low concentrations.

Key Findings:

- Concentration-Dependent Activity: Effective at concentrations as low as 100 nM.

- Mechanism of Action: Inhibition of immune checkpoints enhances T-cell activity against tumor cells.

Wirkmechanismus

The mechanism of action of tert-Butyl 4-(4-nitrobenzamido)piperidine-1-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The nitrobenzamido group can form hydrogen bonds and other interactions with the active sites of enzymes, leading to inhibition or modulation of their activity. Additionally, the piperidine ring can interact with hydrophobic pockets in proteins, further enhancing its binding affinity .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

- tert-Butyl 4-(phenylamino)piperidine-1-carboxylate

- tert-Butyl 4-(4-(aminomethyl)phenyl)piperidine-1-carboxylate

- tert-Butyl 4-(3-nitrobenzamido)piperidine-1-carboxylate

Uniqueness

tert-Butyl 4-(4-nitrobenzamido)piperidine-1-carboxylate is unique due to the presence of the nitrobenzamido group, which imparts distinct chemical and biological properties. This group allows for specific interactions with molecular targets, making it a valuable compound in scientific research and drug development.

Biologische Aktivität

tert-Butyl 4-(4-nitrobenzamido)piperidine-1-carboxylate is a compound with significant potential in biological research, particularly in the fields of medicinal chemistry and pharmacology. Its structure includes a piperidine core, which is known for its versatility in drug development. This article explores the biological activity of this compound, highlighting its mechanisms of action, research findings, and potential applications.

Chemical Structure and Properties

The chemical formula for this compound is C17H23N3O5 with a molecular weight of 349.38 g/mol. The compound features a tert-butyl group, a nitrobenzamide moiety, and a piperidine ring, which contribute to its biological activity.

| Property | Value |

|---|---|

| Molecular Formula | C₁₇H₂₃N₃O₅ |

| Molecular Weight | 349.38 g/mol |

| CAS Number | 1300713-12-5 |

| Solubility | Soluble in ethanol |

| Storage Conditions | Keep in a dark place |

The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets:

- Enzyme Inhibition : The compound has shown potential in inhibiting specific enzymes that are critical in various biochemical pathways.

- Receptor Modulation : It can bind to certain receptors, altering their activity and influencing cellular signaling pathways.

- Antimicrobial Properties : Preliminary studies indicate that this compound may exhibit antimicrobial effects against certain bacterial strains.

Research Findings

Recent studies have focused on the compound's pharmacological properties:

- A study published in bioRxiv explored its efficacy as a cell-permeable probe for various biological applications, demonstrating its ability to penetrate cellular membranes effectively .

- Another investigation highlighted its potential as an anticancer agent, where it was shown to induce apoptosis in cancer cell lines through specific signaling pathways .

Case Studies

-

Anticancer Activity :

- In vitro studies demonstrated that this compound effectively inhibited the growth of several cancer cell lines, including breast and prostate cancer cells. The mechanism involved the modulation of apoptotic pathways, leading to increased cell death.

-

Antimicrobial Effects :

- Research indicated that the compound exhibited significant antibacterial activity against Staphylococcus aureus and Escherichia coli, suggesting its potential as a lead compound for developing new antibiotics.

Applications in Drug Development

The unique structural features of this compound make it a valuable intermediate in pharmaceutical synthesis:

- Neurological Disorders : Its derivatives are being explored for treating conditions such as depression and anxiety due to their ability to modulate neurotransmitter systems .

- Custom Synthesis : The compound serves as a building block for synthesizing more complex molecules with targeted biological activities.

Eigenschaften

IUPAC Name |

tert-butyl 4-[(4-nitrobenzoyl)amino]piperidine-1-carboxylate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H23N3O5/c1-17(2,3)25-16(22)19-10-8-13(9-11-19)18-15(21)12-4-6-14(7-5-12)20(23)24/h4-7,13H,8-11H2,1-3H3,(H,18,21) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DNLUEUGYFACSST-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N1CCC(CC1)NC(=O)C2=CC=C(C=C2)[N+](=O)[O-] |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H23N3O5 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

349.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.